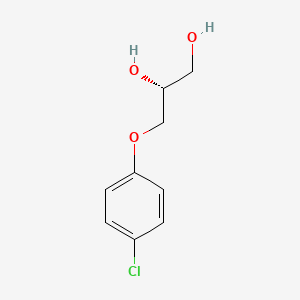
(R)-chlorphenesin
Descripción general
Descripción
(R)-chlorphenesin is the (R)-enantiomer of chlorphenesin. It is an enantiomer of a (S)-chlorphenesin.
Aplicaciones Científicas De Investigación
Antineoplastic Activity
(R)-Chlorphenesin has been identified for its antineoplastic properties in various experimental tumor systems. This includes its action against virus-induced murine leukemias and several transplantable tumors. Interestingly, its therapeutic activity was particularly notable in neoplasias with a protracted course. Chlorphenesin's mechanism of action might involve enhancing cell-mediated immune responses of the host, as suggested by experimental results. It is not cytotoxic at therapeutic levels and lacks antiviral activity. Preliminary clinical trials have indicated its potential value in treating squamous cell carcinoma of the skin (Spencer, Runser, Berger, Tarnowski, & Mathé, 1972).
Emulgel Formulation
(R)-Chlorphenesin has been used to develop an emulgel formulation, utilizing hydroxypropylmethyl cellulose (HPMC) and Carbopol 934 as gelling agents. This study aimed to enhance drug release and antifungal activity compared to commercially available topical powder. The concentration of the emulsifying agent significantly influenced the drug release from the emulgels, suggesting its potential for improved topical applications (Mohamed, 2004).
Immunomodulatory Effects
Chlorphenesin has demonstrated the ability to modulate immune responses. For instance, it can inhibit antibody production when administered with bacterial antigens, suggesting an immunosuppressive effect contingent upon prior incubation with the antigen. This immunosuppression is reversible, and animals immunized with antigen-drug mixtures, while not responding with significant antibody production, are still immunologically primed. This highlights chlorphenesin's potential as an antigen-associated immunosuppressant (Whang & Neter, 1970).
Ecotoxicity Assessment
Photolysis experiments have been conducted on chlorphenesin to evaluate its ecotoxicity, particularly when used as a preservative in cosmetic products. Studies have shown an increase in overall ecotoxicity of chlorphenesin upon irradiation, with 4-chlorophenol identified as a contributor to this increased toxicity. These findings are crucial for understanding the environmental impact of chlorphenesin in cosmetic applications (Ben Ouaghrem et al., 2021).
Photoproduct Characterization
Research has been conducted on the photoproducts formed from the degradation of chlorphenesin under UV-visible light. The identification of these by-products is essential for assessing the safety and stability of chlorphenesin in products exposed to light, such as sunscreens and other cosmetics (Rubio et al., 2021).
Propiedades
Número CAS |
112652-61-6 |
|---|---|
Nombre del producto |
(R)-chlorphenesin |
Fórmula molecular |
C9H11ClO3 |
Peso molecular |
202.63 g/mol |
Nombre IUPAC |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m1/s1 |
Clave InChI |
MXOAEAUPQDYUQM-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC=C1OC[C@@H](CO)O)Cl |
SMILES |
C1=CC(=CC=C1OCC(CO)O)Cl |
SMILES canónico |
C1=CC(=CC=C1OCC(CO)O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

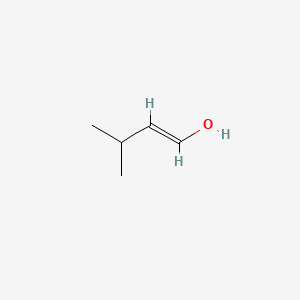
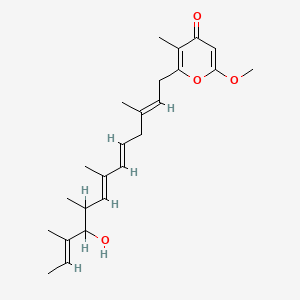
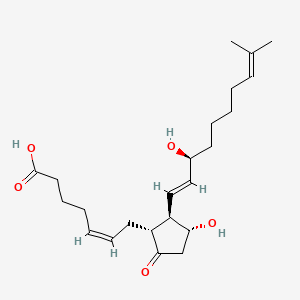
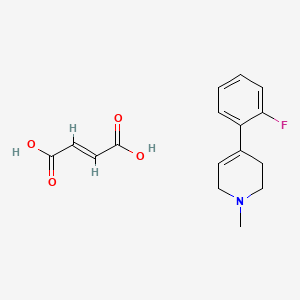
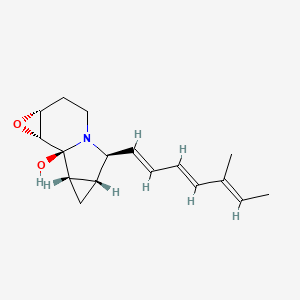
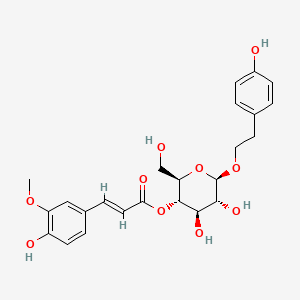
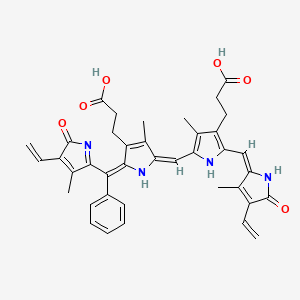
![{(1r,2r,3r)-2-[(3e)-4,8-Dimethylnona-3,7-Dien-1-Yl]-2-Methyl-3-[(1e,5e)-2,6,10-Trimethylundeca-1,5,9-Trien-1-Yl]cyclopropyl}methyl Trihydrogen Diphosphate](/img/structure/B1230923.png)

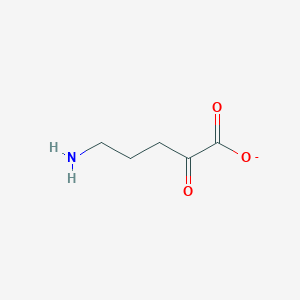
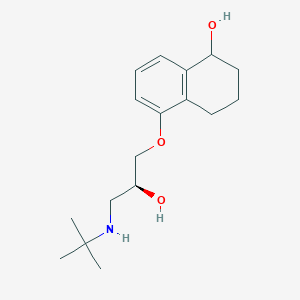
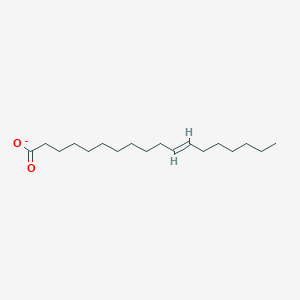
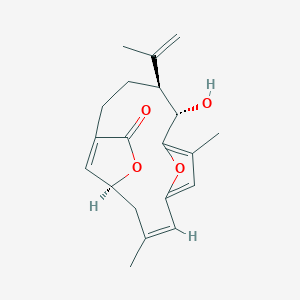
![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)